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For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of

the DNA damage response (DDR), has emerged as a promising therapeutic strategy in

oncology. Berzosertib (also known as SCH 900978, M6620, and formerly VX-970) is a first-in-

class, potent, and selective ATR inhibitor that has advanced significantly in clinical trials. This

guide provides an objective comparison of berzosertib with other leading alternative ATR

inhibitors in clinical development, supported by experimental data to inform preclinical and

clinical research decisions.

Introduction to ATR Inhibition
ATR is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity in

response to replication stress and certain types of DNA damage.[1] Cancer cells, often

characterized by high levels of replication stress due to oncogene activation and defects in

other DDR pathways, are particularly dependent on ATR for survival.[2] Inhibition of ATR can

lead to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately,

synthetic lethality in cancer cells with specific genetic vulnerabilities, such as mutations in ATM

or p53.[2][3]

This guide focuses on a head-to-head comparison of berzosertib with four other clinically

advanced ATR inhibitors:
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Elimusertib (BAY 1895344)

ART0380 (Alnodesertib)

M4344 (Tuvusertib/Gartisertib/VX-803)

Comparative Performance of ATR Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of

berzosertib and its alternatives. The data has been compiled from various preclinical studies.

Direct comparison should be approached with caution as assay conditions may vary between

studies.

Table 1: In Vitro Potency Against ATR Kinase
Compound Target Assay Type IC50 (nM) Ki (nM)

Berzosertib

(SCH 900978)
ATR Enzymatic 19 <13

Ceralasertib

(AZD6738)
ATR Enzymatic 1 -

Elimusertib (BAY

1895344)
ATR Enzymatic 7 -

ART0380
ATR-ATRIP

complex
Enzymatic 51.7 -

M4344

(Tuvusertib)
ATR Enzymatic - <0.15

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower value indicates

higher potency.

Table 2: Selectivity Profile Against Related Kinases (IC50
in nM)
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Compound ATR ATM DNA-PK mTOR PI3K

Berzosertib

(SCH

900978)

19 >1000 >2000 >1000 >1000

Ceralasertib

(AZD6738)
1 >5000 >5000 5700 (GI50) >5000

Elimusertib

(BAY

1895344)

7 1420 332 ~427 3270

ART0380 51.7 >3000 >3000 >3000 -

M4344

(Tuvusertib)
-

>2000-fold

selective

>2000-fold

selective

30-fold

selective

>2000-fold

selective

Selectivity is crucial for minimizing off-target effects. A higher IC50 value for off-target kinases

indicates greater selectivity for ATR.

Table 3: Cellular Activity - Inhibition of Chk1
Phosphorylation (pChk1)

Compound Cell Line IC50 (nM)

Berzosertib (SCH 900978) HT29 36

Ceralasertib (AZD6738) LoVo 74

Elimusertib (BAY 1895344) HCT116 36

ART0380 NCI-H460 22

M4344 (Tuvusertib) - 8

Inhibition of the phosphorylation of Chk1, a direct downstream target of ATR, is a key

pharmacodynamic biomarker of ATR inhibition in cells.
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Table 4: Cellular Proliferation/Viability (GI50/IC50 in
various cancer cell lines)

Compound Cancer Type ATM Status
GI50/IC50 Range
(nM)

Berzosertib (SCH

900978)
Various Not specified 100 - 1000

Ceralasertib

(AZD6738)
Various

ATM-deficient cells

are more sensitive
100 - >1000

Elimusertib (BAY

1895344)
Various

ATM-mutant cells are

more sensitive
9 - 490

ART0380
Colon (LoVo), Lung

(NCI-H23)

ATM-deficient cells

are more sensitive
130 - 1000

M4344 (Tuvusertib) Various Not specified
Potent antiproliferative

activity

The antiproliferative activity of ATR inhibitors is often enhanced in cancer cells with defects in

the ATM gene, demonstrating the principle of synthetic lethality.
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ATR Signaling Pathway and Point of Inhibition.
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General Experimental Workflow for Evaluating ATR Inhibitors.

Experimental Protocols
In Vitro ATR Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of the

ATR-ATRIP complex.

Materials:

Recombinant human ATR-ATRIP complex

Biotinylated peptide substrate (e.g., a p53-derived peptide)

ATP

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 1 mM DTT, 5 mM MgCl2)

HTRF Detection Buffer containing Europium cryptate-labeled anti-phospho-substrate

antibody and Streptavidin-XL665.

Test compounds (serial dilutions)

384-well low volume plates

Procedure:
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Dispense test compounds and controls into the assay plate.

Add the ATR-ATRIP enzyme and the biotinylated substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add the HTRF detection reagents.

Incubate for 60 minutes at room temperature to allow for signal development.

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and

620 nm.

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-

parameter logistic curve.[4][5][6]

Western Blot for Phospho-Chk1 (Ser345) Inhibition
This cell-based assay quantifies the ability of an ATR inhibitor to block the phosphorylation of

its downstream target, Chk1, in response to DNA damage.

Materials:

Cancer cell line of interest

Complete cell culture medium

DNA damaging agent (e.g., hydroxyurea or UV radiation)

Test compounds (serial dilutions)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control

(e.g., anti-actin or anti-GAPDH)

HRP-conjugated secondary antibody
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ECL detection reagent

Procedure:

Seed cells in multi-well plates and allow them to adhere.

Pre-treat cells with serial dilutions of the ATR inhibitor for a specified time (e.g., 1-2 hours).

Induce DNA damage by adding a DNA damaging agent or exposing cells to UV radiation.

Continue incubation for a defined period (e.g., 1-4 hours).

Lyse the cells and determine the protein concentration of the lysates.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody

against phospho-Chk1 (Ser345) overnight at 4°C.[7][8]

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe for total Chk1 and the loading control to normalize the

data.

Quantify band intensities to determine the IC50 for pChk1 inhibition.[9]

Clonogenic Survival Assay
This assay assesses the long-term effect of ATR inhibitors on the ability of single cells to

proliferate and form colonies.

Materials:

Cancer cell line of interest

Complete cell culture medium
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Test compounds (serial dilutions)

6-well plates

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to

attach overnight.

Treat the cells with a range of concentrations of the ATR inhibitor.

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be

replaced every 3-4 days.

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

Wash away excess stain and allow the plates to air dry.

Count the number of colonies (typically >50 cells) in each well.

Calculate the plating efficiency and the surviving fraction for each treatment condition

relative to the untreated control.[10][11]

Conclusion
Berzosertib has been a pioneering ATR inhibitor, validating the therapeutic potential of targeting

the DNA damage response. The alternative compounds discussed in this guide—ceralasertib,

elimusertib, ART0380, and M4344 (tuvusertib)—each present a distinct profile of potency,

selectivity, and cellular activity. Ceralasertib and M4344 appear to be highly potent inhibitors of

ATR, with M4344 also demonstrating a high degree of selectivity. Elimusertib has shown potent

anti-proliferative activity across a broad range of cancer cell lines. ART0380 is a selective

inhibitor with demonstrated in vivo activity.

The choice of an ATR inhibitor for a specific research or clinical application will depend on a

variety of factors, including the desired potency, selectivity profile, and the genetic background

of the cancer being targeted. The experimental protocols provided herein offer a framework for
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the preclinical evaluation and comparison of these and other novel ATR inhibitors. As more

data from ongoing clinical trials become available, a clearer picture of the therapeutic window

and optimal applications for each of these compounds will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3064141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3064141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

